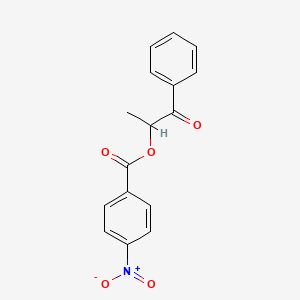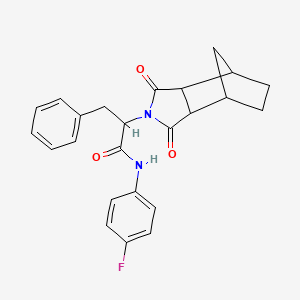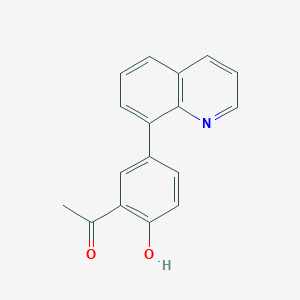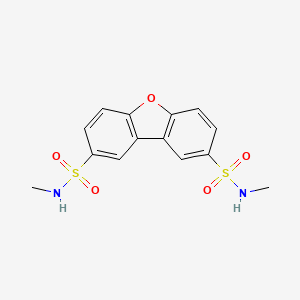
Methyl 3-(4-chloroanilino)-2-cyclopentyl-3-oxopropanoate
Descripción general
Descripción
Methyl 3-(4-chloroanilino)-2-cyclopentyl-3-oxopropanoate is a complex organic compound that features a cyclopentyl ring, a chloroaniline moiety, and an ester functional group
Aplicaciones Científicas De Investigación
Methyl 3-(4-chloroanilino)-2-cyclopentyl-3-oxopropanoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chloroanilino)-2-cyclopentyl-3-oxopropanoate typically involves multiple steps. One common approach is to start with the nitration of chlorobenzene to form 4-nitrochlorobenzene, followed by reduction to yield 4-chloroaniline . This intermediate can then undergo further reactions to introduce the cyclopentyl and ester groups, often involving Friedel-Crafts acylation and subsequent esterification reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would be essential to ensure efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-chloroanilino)-2-cyclopentyl-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloroaniline moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Mecanismo De Acción
The mechanism by which Methyl 3-(4-chloroanilino)-2-cyclopentyl-3-oxopropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroaniline moiety can participate in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis under physiological conditions, releasing active metabolites .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroaniline: Shares the chloroaniline moiety but lacks the cyclopentyl and ester groups.
Methyl 3-(4-chloroanilino)propanoate: Similar structure but without the cyclopentyl ring.
Uniqueness
Methyl 3-(4-chloroanilino)-2-cyclopentyl-3-oxopropanoate is unique due to its combination of a cyclopentyl ring, chloroaniline moiety, and ester functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
methyl 3-(4-chloroanilino)-2-cyclopentyl-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-20-15(19)13(10-4-2-3-5-10)14(18)17-12-8-6-11(16)7-9-12/h6-10,13H,2-5H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPPBWZRSJRJBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-methyl-2-(oxolan-2-ylmethyl)pyrrolo[3,4-b]quinoxaline-1,3-dione](/img/structure/B4007823.png)
![2-[4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4007830.png)
![N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4007832.png)
![Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]-](/img/structure/B4007836.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4007838.png)

![2-{[(2S*,6S*)-2,6-diallyl-4-methyl-3,6-dihydropyridin-1(2H)-yl]methyl}nicotinic acid](/img/structure/B4007848.png)
![2-{4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHANOL](/img/structure/B4007864.png)

![N-{4-[(2-phenoxypropanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B4007869.png)
![[4-(4-aminopyridin-2-yl)phenyl]methanol](/img/structure/B4007874.png)
